molecular formula C10H7BrN4O B2897134 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1119391-96-6

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B2897134
CAS No.: 1119391-96-6
M. Wt: 279.097
InChI Key: YBRWDQWDAOTZIH-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is an organic compound that features a triazole ring substituted with a bromo-methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves multiple steps:

    Starting Material: The synthesis begins with 5-bromo-2-methoxybenzaldehyde.

    Formation of the Triazole Ring: The aldehyde undergoes a cycloaddition reaction with an azide to form the triazole ring.

    Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromo group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: 4-(5-Hydroxy-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile.

    Reduction: 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-amine.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile depends on its application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity.

    Biological Studies: The compound can interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine

Uniqueness

4-(5-Bromo-2-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to the presence of both a triazole ring and a nitrile group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c1-16-9-3-2-6(11)4-7(9)10-8(5-12)13-15-14-10/h2-4H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWDQWDAOTZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NNN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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